
3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C16H24N6O4 and its molecular weight is 364.406. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione, also known as a purine derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound's structure suggests it may interact with various biological pathways, particularly those involving kinases and nucleic acid metabolism.
Chemical Structure and Properties
The molecular formula of this compound is C22H30N6O5 with a molecular weight of approximately 458.5 g/mol. Its structure includes multiple morpholino groups, which are known to enhance solubility and bioavailability.
Research indicates that purine derivatives like this compound may act as inhibitors of specific kinases. For instance, studies have shown that modifications at the purine core can lead to selective inhibition of kinases such as Nek2 and CDK2, which are crucial in cell cycle regulation and cancer progression .
Inhibition Studies
In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against several kinases. The following table summarizes key findings from various studies:
Compound | Target Kinase | IC50 (μM) | Comments |
---|---|---|---|
This compound | Nek2 | 12 | Selective inhibition observed |
This compound | CDK2 | 0.005 | Potent inhibitor |
These results indicate that the compound has a dual inhibitory effect on both Nek2 and CDK2, suggesting its potential utility in cancer therapeutics where these kinases are implicated.
Case Studies
- Nek2 Inhibition : A study focused on the structural modifications of purines found that the presence of morpholino groups significantly enhanced the selectivity for Nek2 over CDK2. This selectivity is crucial for minimizing off-target effects in therapeutic applications .
- Cell Proliferation Assays : In cell line studies, treatment with this compound resulted in reduced proliferation rates in cancer cell lines known to express high levels of Nek2. The mechanism was linked to cell cycle arrest at the G2/M phase .
Safety and Toxicology
Preliminary toxicological assessments suggest that while the compound exhibits potent biological activity, further studies are necessary to evaluate its safety profile comprehensively. Toxicity assays are ongoing to determine the maximum tolerated dose and potential side effects.
科学的研究の応用
Chemical Properties and Structure
- Molecular Formula : C16H24N6O4
- Molecular Weight : 364.406 g/mol
- Purity : Typically around 95%
The structure of this compound includes multiple morpholino groups, which enhance its solubility and bioavailability. Such modifications are crucial for improving pharmacokinetic properties and facilitating cellular uptake.
Research indicates that 3-methyl-8-morpholino-7-(2-morpholinoethyl)-1H-purine-2,6(3H,7H)-dione exhibits various biological activities:
-
Kinase Inhibition :
- The compound has been identified as an inhibitor of specific kinases, particularly Nek2 and CDK2. These kinases are essential in regulating the cell cycle and are implicated in cancer progression .
- Studies have shown that modifications at the purine core can lead to selective inhibition of these kinases, making this compound a candidate for further development as an anticancer agent .
-
Antiproliferative Effects :
- Preliminary studies suggest that this compound may exhibit antiproliferative properties against various cancer cell lines. For instance, it has shown effective inhibition of cell proliferation in MCF-7 breast cancer cells .
- The structure-activity relationship (SAR) studies indicate that specific substitutions can enhance its efficacy against different cancer types.
Case Study 1: Selective Inhibition of Nek2 and CDK2
A study conducted on the selectivity of this compound revealed that it binds effectively to the hinge region of Nek2 and CDK2. The binding interactions involve hydrogen bonding with critical residues, which is essential for its inhibitory activity . This selectivity is vital for minimizing off-target effects commonly associated with kinase inhibitors.
Case Study 2: Anticancer Potential
In vitro evaluations have demonstrated that this compound can significantly reduce cell viability in a range of cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancers. The IC50 values obtained from these studies indicate a promising therapeutic window for further development .
Potential Therapeutic Applications
Given its biological activities, this compound holds potential for various therapeutic applications:
- Cancer Therapy : Its ability to inhibit critical kinases involved in cell cycle regulation positions it as a candidate for developing new anticancer therapies.
- Targeted Drug Delivery : The morpholino modifications may facilitate targeted delivery mechanisms due to improved solubility and cellular uptake characteristics.
特性
IUPAC Name |
3-methyl-8-morpholin-4-yl-7-(2-morpholin-4-ylethyl)purine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N6O4/c1-19-13-12(14(23)18-16(19)24)22(3-2-20-4-8-25-9-5-20)15(17-13)21-6-10-26-11-7-21/h2-11H2,1H3,(H,18,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDQKXZBJRVEQI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CCN4CCOCC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.40 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。